![molecular formula C12H13NO B1444641 3-苄基-3-氮杂双环[3.1.0]己烷-2-酮 CAS No. 1198604-53-3](/img/structure/B1444641.png)

3-苄基-3-氮杂双环[3.1.0]己烷-2-酮

描述

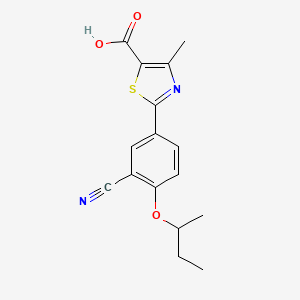

3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one is a chemical compound with the molecular formula C12H13NO . It has a molecular weight of 187.24 . The compound is typically stored in a dry environment at temperatures between 2-8°C .

Synthesis Analysis

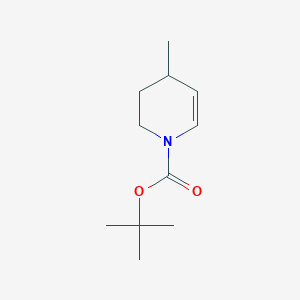

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, which includes 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one, has been achieved through palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines .Molecular Structure Analysis

The molecular structure of 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one consists of a benzyl group attached to a 3-azabicyclo[3.1.0]hexan-2-one core . The InChI code for this compound is 1S/C12H13NO/c14-12-11-6-10(11)8-13(12)7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 .Chemical Reactions Analysis

3-Azabicyclo[3.1.0]hexanes, including 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one, are common structural components in natural products and bioactive compounds. The most commonly used strategy for the construction of this type of aza[3.1.0]bicycle derivative is the metal-mediated cyclopropanation domino reaction of chain enzymes .科学研究应用

抗肿瘤剂

3-苄基-3-氮杂双环[3.1.0]己烷-2-酮及其衍生物已被研究为潜在的抗肿瘤剂 . 它们已在人红白血病 (K562)、T 淋巴细胞 (Jurkat) 和宫颈癌 (HeLa) 以及小鼠结肠癌 (CT26) 和非洲绿猴肾上皮 (Vero) 细胞系中显示出抗增殖活性 . 在筛选的化合物中,最有效的化合物对所有测试细胞系的 IC50 值在 4.2 到 24.1 μM 之间 .

诱导细胞凋亡

这些化合物已证明对 HeLa 和 CT26 细胞在细胞周期阶段的分布具有显著影响,细胞在 SubG1 期积累并诱导细胞凋亡 .

肌动蛋白丝破坏

使用共聚焦显微镜,发现经测试的 3-氮杂螺[双环[3.1.0]己烷-2,5'-嘧啶] 处理后,高达 90% 的 HeLa 细胞和高达 64% 的 CT26 细胞的肌动蛋白丝消失,颗粒状肌动蛋白在细胞质中弥散分布 .

瘙痒症治疗

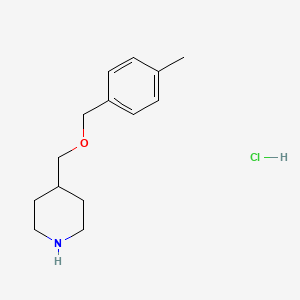

3-氮杂双环[3.1.0]己基环系是哌啶基基团的构象受限双环等排体,具有多种生物活性,在制药行业具有巨大潜力 . 它的应用之一是作为治疗瘙痒症的强效 μ 鸦片受体拮抗剂 .

非酒精性脂肪肝病 (NAFLD) 治疗

该化合物另一应用是作为治疗非酒精性脂肪肝病 (NAFLD) 的酮己糖激酶 (KHK) 抑制剂 .

毒蕈碱受体拮抗剂

T 型钙通道阻滞剂

氟化合物的合成

用氟化基团修饰有机分子通常会影响它们的理化性质和生物性质,例如代谢稳定性和亲脂性 . 因此,开发了 CHF2 取代的 3-氮杂双环[3.1.0]己烷的实用合成方法 .

安全和危害

The safety information for 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if swallowed or if skin/eye irritation occurs .

作用机制

Target of Action

It is known that 3-azabicyclo[310]hexanes are common structural components in natural products and bioactive compounds .

Mode of Action

It is known that compounds containing the 3-azabicyclo[310]hexane fragment often act on various biological targets .

Biochemical Pathways

It is known that compounds containing the 3-azabicyclo[310]hexane fragment can affect various biological pathways .

Pharmacokinetics

It is known that all the compounds showed strong binding to plasma proteins (ppb, more than 97%) and high human intestinal absorption values (hia, 955–967%), while Caco-2 cell permeability ranged from 239 to 483 nm/s .

Result of Action

It is known that compounds containing the 3-azabicyclo[310]hexane fragment often have a broad spectrum of activity against various bacteria, mycobacteria, parasites, tumors, and neurological disorders .

Action Environment

It is known that compounds containing the 3-azabicyclo[310]hexane fragment can be influenced by various environmental factors .

属性

IUPAC Name |

3-benzyl-3-azabicyclo[3.1.0]hexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-12-11-6-10(11)8-13(12)7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWYHQBTOWUEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(=O)N(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737941 | |

| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1198604-53-3 | |

| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)

![5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444563.png)

![tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B1444565.png)

![Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate](/img/structure/B1444571.png)